molecular formula C24H25NO6 B4298370 3-(4-ethoxy-3-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}propanoic acid

3-(4-ethoxy-3-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}propanoic acid

Cat. No. B4298370
M. Wt: 423.5 g/mol
InChI Key: SZQXQHPFXQKHLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxy-3-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}propanoic acid, also known as NAPPA, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to have anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}propanoic acid is not fully understood. However, it is believed to act through inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their inhibition by 3-(4-ethoxy-3-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}propanoic acid may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
3-(4-ethoxy-3-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}propanoic acid has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the proliferation of cancer cells in vitro. However, the biochemical and physiological effects of 3-(4-ethoxy-3-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}propanoic acid in humans are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-ethoxy-3-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}propanoic acid in lab experiments is its potential therapeutic applications in various disease conditions. 3-(4-ethoxy-3-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}propanoic acid has been shown to have anti-inflammatory and analgesic properties, as well as potential anti-cancer properties. However, one limitation of using 3-(4-ethoxy-3-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}propanoic acid in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for the study of 3-(4-ethoxy-3-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}propanoic acid. One direction is to further investigate its potential therapeutic applications in various disease conditions, including inflammation, pain, and cancer. Another direction is to elucidate its mechanism of action, which is not fully understood. Additionally, further studies are needed to determine the safety and efficacy of 3-(4-ethoxy-3-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}propanoic acid in humans.

Scientific Research Applications

3-(4-ethoxy-3-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}propanoic acid has been studied for its potential therapeutic applications in various disease conditions, including inflammation, pain, and cancer. It has been shown to have anti-inflammatory and analgesic properties in animal models of inflammation and pain. 3-(4-ethoxy-3-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}propanoic acid has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the proliferation of cancer cells in vitro.

properties

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6/c1-3-30-21-11-9-18(13-22(21)29-2)20(14-24(27)28)25-23(26)15-31-19-10-8-16-6-4-5-7-17(16)12-19/h4-13,20H,3,14-15H2,1-2H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQXQHPFXQKHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)COC2=CC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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